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Abstract

Cyclotetradecyne (C14H24) is a macrocyclic alkyne of significant interest in various fields of
chemical research, including materials science and medicinal chemistry. Its fourteen-
membered carbocyclic ring containing a triple bond presents a unique combination of
conformational flexibility and reactivity. This technical guide provides a comprehensive
overview of the known and predicted physical and chemical properties of cyclotetradecyne.
Due to the limited availability of experimental data for this specific molecule, this guide also
incorporates data from analogous large-ring cycloalkynes and computational studies to provide
a thorough understanding. Detailed experimental protocols for the synthesis and
characterization of macrocyclic alkynes are also presented, alongside a discussion of their
potential applications, particularly in the realm of bioconjugation chemistry.

Physical Properties

Experimental data on the physical properties of cyclotetradecyne are not readily available in
the literature. Therefore, the following table summarizes computed properties sourced from
publicly available databases, providing theoretical estimates. For context, experimental data for
the related saturated macrocycle, cyclotetradecane, is also included where available.

Table 1: Computed and Experimental Physical Properties
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Cyclotetradecyne (C14H24) Cyclotetradecane (C14Hz2s)

Property .
(Computed) (Experimental)
Molecular Formula CiaH24 Ci4H2s
Molecular Weight 192.34 g/mol [1] 196.38 g/mol
Melting Point Not available 54-56 °C
Boiling Point Not available 288 °C
Density Not available 0.84 g/lcm?3
- Predicted to be soluble in Soluble in ether and hot
Solubility ]
nonpolar organic solvents. ethanol.
CAS Number 6568-37-2[1] 295-17-0

Spectroscopic Properties

The characterization of cyclotetradecyne relies heavily on modern spectroscopic techniques.
While a specific experimental spectrum for cyclotetradecyne is not widely published, the
expected spectral characteristics can be inferred from the general principles of alkyne and
cycloalkane spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of cyclotetradecyne is expected to show a series of
broad, overlapping multiplets in the aliphatic region (typically & 1.2-2.5 ppm) corresponding
to the methylene protons of the carbocyclic ring. The protons on the carbons adjacent to the
alkyne (propargylic protons) may appear slightly downfield. Due to the conformational
flexibility of the large ring, distinct signals for each proton may not be resolved at room
temperature.[2][3]

e 13C NMR: The carbon NMR spectrum provides more distinct signals. The sp-hybridized
carbons of the alkyne would appear in the characteristic region of  65-90 ppm. The sp3-
hybridized methylene carbons of the ring would resonate in the aliphatic region (d 20-40
ppm).[4] The exact chemical shifts would be influenced by the ring's conformation. For the
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related compound, 1,8-cyclotetradecadiyne, signals for the sp-hybridized carbons are
observed.

Infrared (IR) Spectroscopy

The IR spectrum of cyclotetradecyne would be characterized by the following absorption
bands:

o C=C Stretch: A weak to medium absorption band is expected in the range of 2100-2260
cm~1 for the carbon-carbon triple bond stretch. For internal alkynes in a relatively
symmetrical environment, this peak can be very weak.

e C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2960 cm~1 region,
corresponding to the C-H stretching vibrations of the methylene groups in the ring.

Mass Spectrometry (MS)

In a mass spectrum of cyclotetradecyne, the molecular ion peak [M]* would be observed at
an m/z value corresponding to its molecular weight (192.34). Fragmentation patterns would
likely involve the loss of small hydrocarbon fragments (e.qg., ethylene, propylene) from the
aliphatic chain. The fragmentation of cycloalkanes often involves complex rearrangements, and
similar patterns can be expected for large-ring cycloalkynes.[5][6][7]

Chemical Properties and Reactivity

The chemical reactivity of cyclotetradecyne is dominated by the presence of the alkyne
functional group within a large, flexible ring.

 Stability: Large-ring cycloalkynes like cyclotetradecyne are generally stable compounds.
Unlike smaller, highly strained cycloalkynes (e.g., cyclooctyne), the fourteen-membered ring
is large enough to accommodate the linear geometry of the sp-hybridized carbons of the
triple bond with minimal ring strain.[8]

o Reactivity: The triple bond in cyclotetradecyne can undergo typical alkyne reactions, such
as:

o Hydrogenation: Catalytic hydrogenation will reduce the alkyne to an alkene (using a
poisoned catalyst like Lindlar's catalyst) or to the corresponding cycloalkane (using
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catalysts like Pd/C or PtOz).

o Halogenation: Addition of halogens (e.g., Brz, Cl2) across the triple bond will occur.

o Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to
form a ketone.

o Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in
cycloaddition reactions. Of particular importance are strain-promoted azide-alkyne
cycloaddition (SPAAC) reactions, which are a cornerstone of bioorthogonal chemistry.
While cyclotetradecyne is not highly strained, functionalized derivatives with increased
strain could be valuable in such applications.[9]

Experimental Protocols

While a specific, detailed protocol for the synthesis of cyclotetradecyne is not readily found,
general methods for the synthesis of macrocyclic alkynes can be adapted. A common strategy
involves the cyclization of a long-chain precursor containing functional groups that can be
transformed into a triple bond.

General Synthesis of a Macrocyclic Alkyne

A plausible synthetic route could involve an intramolecular cyclization of a dihaloalkane or a
dimesylate, followed by the introduction of the alkyne. An alternative and more direct approach
is the cyclization of a long-chain a,w-diyne under high dilution conditions to favor intramolecular
reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Cyclotetradecyne | C14H24 | CID 12078364 - PubChem [pubchem.ncbi.nim.nih.gov]

e 2.rsc.org [rsc.org]

o 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
e 4. spectrabase.com [spectrabase.com]

e 5. AMT - Online measurements of cycloalkanes based on NO+ chemical ionization in proton
transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS) [amt.copernicus.org]

e 6. youtube.com [youtube.com]

e 7. Petroleomics: Chemistry of the underworld - PMC [pmc.ncbi.nlm.nih.gov]
o 8. Cycloalkyne - Wikipedia [en.wikipedia.org]

e 9. m.youtube.com [m.youtube.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and
Chemical Properties of Cyclotetradecyne]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15486937?utm_src=pdf-body-img
https://www.benchchem.com/product/b15486937?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclotetradecyne
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
http://pstorage-acs-6854636.s3.amazonaws.com/5738400/ja0340735_si_001.pdf
https://spectrabase.com/spectrum/7Qni2G4kovo
https://amt.copernicus.org/articles/15/6935/2022/
https://amt.copernicus.org/articles/15/6935/2022/
https://www.youtube.com/watch?v=RMTh1VXM7CY
https://pmc.ncbi.nlm.nih.gov/articles/PMC2587575/
https://en.wikipedia.org/wiki/Cycloalkyne
https://m.youtube.com/watch?v=jgf8YwAY4i0
https://www.benchchem.com/product/b15486937#physical-and-chemical-properties-of-cyclotetradecyne
https://www.benchchem.com/product/b15486937#physical-and-chemical-properties-of-cyclotetradecyne
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b15486937#physical-and-chemical-properties-of-
cyclotetradecyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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